Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15948857
InChI: InChI=1S/C8H6ClNO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C8H5ClKNO3
Molecular Weight: 237.68 g/mol

Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate

CAS No.:

Cat. No.: VC15948857

Molecular Formula: C8H5ClKNO3

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate -

Specification

Molecular Formula C8H5ClKNO3
Molecular Weight 237.68 g/mol
IUPAC Name potassium;2-(2-amino-5-chlorophenyl)-2-oxoacetate
Standard InChI InChI=1S/C8H6ClNO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1
Standard InChI Key KSBWDKVTDCJRSC-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)C(=O)[O-])N.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 2-amino-5-chlorophenyl group bonded to a potassium oxoacetate moiety. The aromatic ring’s substitution pattern (amino at position 2, chlorine at position 5) creates distinct electronic effects. The oxoacetate group (C(=O)COOK+-\text{C}(=\text{O})\text{COO}^-\text{K}^+) enhances solubility in polar solvents, while the chlorine atom contributes to steric and electronic modulation.

Physicochemical Characteristics

Key properties include:

  • Solubility: Highly soluble in water and polar aprotic solvents (e.g., dimethyl sulfoxide) due to ionic interactions.

  • Stability: Stable under ambient conditions but degrades under strong acidic or basic environments, releasing glyoxylic acid derivatives .

  • Melting Point: Estimated between 220–240°C based on analogs like potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate.

Table 1: Physicochemical Properties of Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate

PropertyValue/Description
Molecular FormulaC8H5ClKNO3\text{C}_8\text{H}_5\text{ClKNO}_3
Molecular Weight237.68 g/mol
SolubilityWater, DMSO, methanol
StabilitypH-sensitive (stable at neutral pH)
Key Functional GroupsAmino, oxoacetate, chloroaromatic

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Chlorination: Introduction of chlorine to a phenyl precursor using agents like Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 .

  • Amination: Selective introduction of an amino group via catalytic hydrogenation or Hofmann rearrangement.

  • Oxoacetate Formation: Reaction with oxalic acid derivatives, followed by neutralization with potassium hydroxide .

A patent describing the synthesis of the related compound 2-amino-5-chlorobenzophenone highlights the use of tin(II) chloride as a reducing agent and potassium chloride for purification, suggesting analogous steps may apply .

Reaction Mechanisms

The compound participates in:

  • Nucleophilic Substitution: The chlorine atom’s electrophilic nature allows displacement reactions with amines or alkoxides.

  • Condensation Reactions: The oxoacetate group reacts with carbonyl compounds to form heterocycles, useful in drug synthesis .

Table 2: Key Reactions and Conditions

Reaction TypeReagents/ConditionsProduct
Nucleophilic Aromatic SubstitutionKNH2_2, 100°C2-Amino derivatives
Aldol CondensationNaOH, ethanol, refluxα,β-Unsaturated ketones

Applications in Pharmaceutical Research

Intermediate in Anxiolytic Synthesis

The compound serves as a precursor in benzodiazepine derivatives. For example, 2-amino-5-chlorobenzophenone—a structurally related compound—is a key intermediate in Oxazolam synthesis . The potassium oxoacetate group facilitates further functionalization, such as forming amide bonds with heterocyclic amines .

Material Science Applications

Its ionic nature and aromatic system make it a candidate for:

  • Coordination Polymers: Binding with transition metals (e.g., Cu2+^{2+}) to form porous materials.

  • Electrolyte Additives: Enhancing ionic conductivity in potassium-ion batteries .

Comparative Analysis with Halogenated Analogs

Structural variations in halogenated analogs significantly alter their properties:

Table 3: Comparison of Halogenated Potassium Oxoacetates

CompoundMolecular Weight (g/mol)Key SubstituentReactivity Profile
Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate237.68ChlorineModerate electrophilicity
Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate282.09BromineHigher reactivity in SNAr reactions
Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate329.13IodineEnhanced radical stability

The chlorine analog balances reactivity and stability, making it preferable for controlled syntheses, whereas bromine and iodine variants offer specialized applications in radiopharmaceuticals or materials science.

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